molecular formula C₁₆H₁₄O₄ B1142609 3'-Hydroxy-4'-methoxyflavanone CAS No. 1621-70-1

3'-Hydroxy-4'-methoxyflavanone

Cat. No.: B1142609
CAS No.: 1621-70-1
M. Wt: 270.28
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Description

3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound, which belongs to the class of flavanones. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flavanone skeleton. Flavonoids, including 3’-Hydroxy-4’-methoxyflavanone, are known for their antioxidant, anti-inflammatory, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with acetophenones under basic conditions, followed by cyclization. One common method is the Claisen-Schmidt condensation, where the benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst to form the flavanone structure.

Industrial Production Methods

Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Setup: Large-scale reactors are used for the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.

    Quality Control: Ensuring the final product meets purity and quality standards through analytical methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-methoxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydroflavanones.

    Substitution: Formation of substituted flavanones with various functional groups.

Scientific Research Applications

3’-Hydroxy-4’-methoxyflavanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which may have implications in cellular protection and disease prevention.

    Medicine: Investigated for potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

    Enzyme Modulation: It modulates the activity of enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

    Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.

    Naringenin: Known for its bioactive effects, including antioxidant and anti-cancer activities.

    Eriodictyol: Exhibits strong antioxidant and anti-inflammatory effects.

Uniqueness

3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavanones. Its combination of hydroxy and methoxy groups may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

1621-70-1

Molecular Formula

C₁₆H₁₄O₄

Molecular Weight

270.28

Synonyms

2,3-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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